Pyrido[2,3-b]pyrazin-8-amine
Overview
Description
Pyrido[2,3-b]pyrazin-8-amine: is a heterocyclic compound that belongs to the class of pyridopyrazines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multicomponent Synthesis: One of the common methods for synthesizing pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions.
Cyclization Reactions: Cyclization of suitable precursors, such as 2-aminopyridine derivatives with appropriate electrophiles, can lead to the formation of pyrido[2,3-b]pyrazin-8-amine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent synthesis and cyclization reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrido[2,3-b]pyrazin-8-amine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the pyridopyrazine ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted this compound derivatives.
Scientific Research Applications
Chemistry: Pyrido[2,3-b]pyrazin-8-amine is used as a building block in organic synthesis.
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents. These compounds can interact with various biological targets, making them valuable in drug discovery .
Medicine: this compound and its derivatives have shown promise in medicinal chemistry. They have been investigated for their potential as anticancer agents, anti-inflammatory drugs, and antiviral compounds .
Industry: In the industrial sector, this compound is used in the development of advanced materials with unique electronic and optical properties. These materials have applications in electronics, photonics, and sensor technology .
Mechanism of Action
The mechanism of action of pyrido[2,3-b]pyrazin-8-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features and applications.
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with a fused ring system, known for its biological activities.
Quinoxaline: A heterocyclic compound with a similar ring structure, used in various chemical and biological applications.
Uniqueness: Pyrido[2,3-b]pyrazin-8-amine is unique due to its specific ring fusion and the presence of an amine group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
pyrido[2,3-b]pyrazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJXNOYDWNKQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442973 | |
Record name | Pyrido[2,3-b]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224193-81-1 | |
Record name | Pyrido[2,3-b]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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